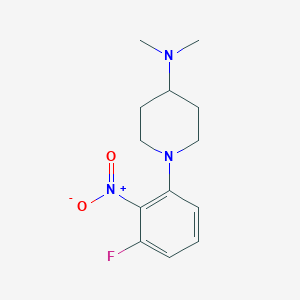

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Descripción

1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a substituted piperidin-4-amine derivative featuring a 3-fluoro-2-nitrophenyl moiety. The compound combines a piperidine ring with dimethylamine substitution at the 4-position and a fluoronitrobenzene group at the 1-position.

Propiedades

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOOSELHPJMOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

- 3-fluoro-2-nitrobenzene (or 2,4-difluoronitrobenzene for related analogues)

- N,N-dimethylpiperidin-4-amine (free base form preferred for nucleophilic substitution)

- Solvent: Dimethylformamide (DMF) is commonly used due to its polarity and ability to dissolve both reactants.

- Base: Potassium tert-butoxide or sodium bicarbonate may be used to deprotonate the amine and facilitate substitution.

Reaction Conditions

- The aromatic fluoronitro compound and N,N-dimethylpiperidin-4-amine are combined in DMF.

- The mixture is heated typically around 60 °C for 1 hour to promote nucleophilic aromatic substitution.

- After reaction completion, the mixture is cooled, diluted with an organic solvent such as diethyl ether, and washed with aqueous sodium bicarbonate, water, and brine to remove impurities.

- The organic layer is dried over sodium sulfate and concentrated under vacuum.

Purification

- The crude product is often purified by normal phase chromatography using silica gel columns.

- Elution gradients typically range from dichloromethane to ethyl acetate mixtures.

- The purified compound may be isolated as an oil or solid, sometimes solidifying upon standing.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-fluoro-2-isobutoxy-1-nitrobenzene + 4-dimethylaminopiperidine in DMF, 60 °C, 1 h | 97% | Nucleophilic aromatic substitution |

| 2 | Workup: Dilution with Et2O, washes with NaHCO3, water, brine, drying | — | Removal of impurities |

| 3 | Purification by silica gel chromatography | — | Product isolated as orange oil/solid |

| 4 | Optional: Catalytic hydrogenation with Pd/C in THF/MeOH, RT, 2 h | 92% | Nitro to amine reduction |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm substitution pattern and amine methyl groups.

- Mass Spectrometry (MS): Confirms molecular weight (267.30 g/mol).

- Chromatography: LC/MS for purity assessment.

- Melting Point: Recorded if solid.

Key Research Findings on Preparation

- The nucleophilic aromatic substitution is highly efficient when using DMF as solvent and moderate heating (~60 °C).

- The presence of the nitro group ortho to fluorine activates the aromatic ring for substitution.

- The reaction time is short (around 1 hour), and yields are high (above 90%).

- The piperidine nitrogen must be in free base form for effective nucleophilic attack.

- Reduction of the nitro group to amino is accomplished under mild hydrogenation conditions without affecting the piperidine ring.

- Purification by silica gel chromatography is effective for isolating the target compound with high purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-fluoro-2-nitrobenzene, N,N-dimethylpiperidin-4-amine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction time | 1 hour |

| Workup | Dilution with Et2O, aqueous washes |

| Purification | Silica gel chromatography |

| Optional reduction | Pd/C, H2, THF/MeOH, RT, 2 hours |

| Typical yield | 90-97% |

| Characterization methods | NMR, LC/MS, MS |

Supporting Notes on Reagents

- N,N-dimethylpiperidin-4-amine can be synthesized or purchased; it is commonly available as a hydrochloride salt but must be converted to free base for substitution reactions.

- The hydrochloride salt is prepared by treating the free base with hydrochloric acid; however, for nucleophilic substitution, the free base form is preferred to avoid protonation of the amine nucleophile.

- Fluoronitrobenzene derivatives are sensitive to reaction conditions and require anhydrous solvents and inert atmosphere to prevent side reactions.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The nitro and fluorine substituents on the aromatic ring enable electrophilic aromatic substitution reactions. The nitro group activates the ring toward nucleophilic attack by withdrawing electron density, while fluorine acts as a leaving group.

Reaction with Amines

The compound can participate in substitution reactions to form derivatives. For example:

-

Example : Reaction with 4-dimethylaminopiperidine under basic conditions yields substituted piperidine derivatives.

Mechanistic Insight :

-

The reaction proceeds via deprotonation of the amine by a base (e.g., DIPEA or triethylamine), enhancing nucleophilicity.

-

Attack on the electron-deficient aromatic ring leads to displacement of fluorine.

Reduction of Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂), enabling further functionalization. While specific data for this compound is limited, analogous reactions suggest:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol or methanol.

-

Chemical Reduction : Employing Fe/HCl or SnCl₂ in acidic media.

Potential Products :

-

1-(3-Fluoro-2-aminophenyl)-N,N-dimethylpiperidin-4-amine : A primary amine intermediate useful for coupling reactions (e.g., amide formation).

Functionalization of the Piperidine Ring

The dimethylamino group on the piperidine ring can undergo alkylation or acylation under standard conditions:

Alkylation

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts.

Acylation

-

Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.

Example :

text1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine + Acetyl Chloride → 1-(3-Fluoro-2-nitrophenyl)-N-acetyl-N-methylpiperidin-4-amine

Purification and Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications. Preliminary studies suggest that it may exhibit various biological activities, making it a candidate for drug discovery. The following are key areas of interest:

- Antidepressant Activity : Research indicates that compounds similar to 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine may influence neurotransmitter systems, potentially offering new avenues for treating depression and anxiety disorders.

- CNS Activity : The structural features of this compound suggest it could interact with central nervous system (CNS) targets, leading to further exploration in neuropharmacology.

- Anticancer Properties : Some derivatives of piperidine-based compounds have shown promise in inhibiting cancer cell proliferation, prompting investigations into the anticancer efficacy of this specific compound.

Structure-Activity Relationship (SAR) Studies

Understanding how structural variations affect biological activity is crucial in drug design. The compound serves as a valuable tool in SAR studies, where researchers can modify the piperidine ring or the nitrophenyl group to assess changes in activity and selectivity against various biological targets.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the Piperidine Ring : Initial reactions involve forming the piperidine core through cyclization.

- Substitution Reactions : Subsequent steps incorporate the 3-fluoro-2-nitrophenyl group via electrophilic aromatic substitution.

The ability to synthesize derivatives allows researchers to explore modifications that could enhance potency or reduce toxicity.

Interaction Studies

Investigating how this compound interacts with biological targets is essential for elucidating its therapeutic potential. These studies often employ techniques such as:

- Binding Assays : To determine affinity for specific receptors or enzymes.

- Cell Viability Tests : To assess cytotoxicity in various cell lines.

Mecanismo De Acción

The mechanism of action of 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as ion channels and receptors. For instance, it has been shown to act as an antagonist for transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) ion channels, which are involved in pain perception. By blocking these channels, the compound can reduce pain signals and provide analgesic effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Substituent Differences

*Calculated based on formula C₁₃H₁₇FN₃O₂.

- Electron-Withdrawing vs.

- Fluorine Effects: The 3-fluoro substituent increases lipophilicity and metabolic stability relative to non-halogenated analogs, a common strategy in medicinal chemistry .

Physicochemical Properties

- Solubility and Stability : Nitro groups generally reduce aqueous solubility but enhance stability under acidic conditions. The fluoro substituent mitigates solubility issues slightly compared to bulkier groups like bromine .

- Melting Points: Analogs with nitro groups (e.g., 1-(3-Methoxy-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine) exhibit higher melting points (~142–180°C) due to strong intermolecular interactions, whereas amino-substituted derivatives have lower melting points .

Actividad Biológica

1-(3-Fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a piperidine ring substituted with a 3-fluoro-2-nitrophenyl group, which contributes to its diverse applications in biological research and drug development.

- Molecular Formula : C13H18FN3O2

- Molecular Weight : Approximately 267.3 g/mol

- Structure : The presence of both fluoro and nitro groups on the phenyl ring, along with the dimethylamine-substituted piperidine, provides distinct chemical reactivity and biological properties.

Biological Activities

Preliminary studies have indicated that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular functions.

- Antimicrobial Properties : Early research suggests that this compound might possess antimicrobial activity, warranting further investigation.

The mechanism of action is believed to involve the interaction of the fluorine and nitro groups with biological targets, influencing binding affinity and selectivity. These interactions may lead to inhibition or modulation of specific biochemical pathways, contributing to its therapeutic potential.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neurotransmitter Systems : Research indicated that the compound could influence dopamine receptor activity, which is crucial for understanding its role in neuropharmacology.

- Anticancer Activity : Investigations into its potential as a cancer therapeutic have shown promise, particularly in inhibiting tumor growth in vitro.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Fluoro-2-methoxyphenyl)-N,N-dimethylpiperidin-4-amine | C13H18FN3O2 | Methoxy group instead of nitro |

| 1-(4-Fluorophenyl)-N,N-dimethylpiperidin-4-amine | C13H18FN3 | Lacks nitro group; potential CNS activity |

| 1-(3-Chloro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | C13H18ClN3O2 | Chlorine substitution; different reactivity |

This table illustrates how variations in functional groups can influence biological activity and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-fluoro-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine?

- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the 3-fluoro-2-nitrophenyl moiety and (2) coupling to the N,N-dimethylpiperidin-4-amine core. The aryl group is synthesized via sequential nitration and fluorination of a precursor (e.g., meta-fluorophenol), followed by halogenation to generate an aryl halide. The piperidine derivative is then alkylated under basic conditions (e.g., K₂CO₃ in DMF) or via Buchwald-Hartwig amination using palladium catalysts. Purification is achieved through column chromatography, and characterization employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the aromatic proton environment (e.g., splitting patterns from nitro and fluorine substituents) and piperidine ring conformation. ¹³C NMR identifies carbonyl (if present) and quaternary carbons.

- Mass Spectrometry : HRMS validates the molecular formula (e.g., C₁₃H₁₆F N₃O₂).

- X-ray Crystallography : Optional for absolute stereochemical confirmation if single crystals are obtained .

Q. How do structural features influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- The nitro group acts as an electron-withdrawing group, directing electrophilic substitution to specific positions on the phenyl ring.

- The fluorine atom enhances metabolic stability and influences binding affinity via hydrophobic interactions.

- The N,N-dimethylpiperidine moiety contributes to basicity and solubility, impacting pharmacokinetic properties .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination and nitration be addressed?

- Methodological Answer :

- Fluorination : Use directing groups (e.g., -NO₂) to control electrophilic fluorination (e.g., Selectfluor® in acetonitrile).

- Nitration : Optimize reaction conditions (HNO₃/H₂SO₄ ratios, temperature) to favor para/ortho selectivity relative to existing substituents. Computational modeling (DFT) predicts regiochemical outcomes .

Q. What strategies improve coupling efficiency between the aryl halide and piperidine core?

- Methodological Answer :

- Catalytic Systems : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination or CuI/1,10-phenanthroline for Ullmann coupling.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Base Selection : Cs₂CO₃ enhances deprotonation of the amine, accelerating nucleophilic attack .

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Validate purity (>95% via HPLC) and control batch-to-batch variability.

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based assays (e.g., cytotoxicity in HEK293 vs. HeLa).

- SAR Studies : Systematically modify substituents (e.g., replacing -NO₂ with -NH₂) to isolate activity contributors .

Q. What computational methods predict target interactions and stability?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Glide predicts binding poses in enzymes (e.g., kinases).

- MD Simulations : GROMACS assesses conformational stability over 100-ns trajectories.

- Free Energy Calculations : MM-GBSA quantifies binding affinities for lead optimization .

Contradiction Analysis

- Synthetic Yield Variability : reports high yields (>80%) for piperidine alkylation, while notes moderate yields (~60%) for similar reactions. This discrepancy may arise from differences in catalyst loading or solvent purity. Researchers should optimize conditions using design-of-experiment (DoE) approaches .

Safety and Handling

- Nitro Group Hazards : Handle with nitrile gloves and under fume hoods due to potential mutagenicity. Store in amber vials at -20°C to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.